

# Synergistic Effects of Astragalus-Metformin Combination in Metabolic Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Agroastragaloside I |           |
| Cat. No.:            | B1494965            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of a combination therapy involving an Astragalus-derived compound and metformin, versus metformin monotherapy. While direct studies on the synergistic effects of **Agroastragaloside I** and metformin are not available, this guide leverages findings from a key study on a novel Astragalus compound oral solution (OS), which contains Astragalus as a primary ingredient and thus likely owes its bioactivity to saponins such as **Agroastragaloside I**. The data presented herein is derived from a preclinical study in a type 2 diabetes (T2D) mouse model, offering valuable insights into the potential synergistic mechanisms that enhance glucose and lipid metabolism, and modulate gut microbiota.

#### **Comparative Efficacy in a T2D Mouse Model**

A study investigating an Astragalus compound oral solution (OS) in combination with metformin (OM) demonstrated superior health-promoting effects compared to metformin (MF) alone in a T2D mouse model. The combination therapy showed significant improvements in glycemic control, lipid profiles, and liver function.[1]

Table 1: Comparative Effects on Glycemic Control and Insulin Sensitivity



| Parameter                      | Metformin (MF)        | Astragalus OS +<br>Metformin (OM)       | Key Findings                                                                                               |
|--------------------------------|-----------------------|-----------------------------------------|------------------------------------------------------------------------------------------------------------|
| Fasting Blood<br>Glucose (FBG) | Significantly reduced | Significantly reduced, comparable to MF | Both treatments<br>effectively lowered<br>FBG levels.[1]                                                   |
| HbA1c                          | 17.88 ± 2.42 mmol/L   | 16.94 ± 1.42 mmol/L                     | Both treatments significantly lowered HbA1c, with the combination showing a slightly greater reduction.[1] |
| Insulin Resistance             | Improved              | Improved, comparable<br>to MF           | Both treatments demonstrated an enhancement in insulin sensitivity.[1]                                     |

Table 2: Comparative Effects on Lipid Metabolism and Liver Function



| Parameter                                          | Metformin (MF)          | Astragalus OS +<br>Metformin (OM)                                 | Key Findings                                                                                                                |
|----------------------------------------------------|-------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Triglycerides (TG)                                 | Significantly reduced   | Significantly reduced,<br>but to a lesser extent<br>than MF alone | Both treatments lowered TG levels, with metformin monotherapy showing a more pronounced effect in this specific measure.[1] |
| High-Density<br>Lipoprotein<br>Cholesterol (HDL-C) | Significantly increased | Significantly increased, to a greater extent than MF              | The combination<br>therapy was more<br>effective in raising<br>beneficial HDL-C<br>levels.[1]                               |
| Alanine<br>Aminotransferase<br>(ALT)               | Reduced                 | Reduced, more<br>effectively than MF                              | The combination therapy showed a superior effect in improving this marker of liver health.[1]                               |
| Hepatic Glycogen                                   | Increased               | Increased, to a<br>greater extent than<br>MF                      | The combination was more effective at promoting hepatic glycogen storage.[1]                                                |

Table 3: Comparative Effects on Gut Microbiota



| Bacterial Genus | Metformin (MF)                  | Astragalus OS +<br>Metformin (OM)                                                  | Key Findings                                                                                                                                               |
|-----------------|---------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Helicobacter    | Increased abundance             | Synergistically enhanced the suppressing effect on the increase of Helicobacter    | The combination therapy was more effective in controlling the growth of this potentially pathogenic bacterium.[1]                                          |
| Dehalobacterium | No significant change           | Synergistically enhanced the suppressing effect on the increase of Dehalobacterium | The combination therapy demonstrated a superior ability to suppress this genus. [1]                                                                        |
| Anaerotruncus   | No significant change           | Synergistically enhanced the suppressing effect on the increase of Anaerotruncus   | The combination therapy was more effective in controlling this genus.[1]                                                                                   |
| Allobaculum     | Significantly reduced abundance | Increased abundance                                                                | The Astragalus OS component of the combination therapy counteracted the reduction caused by metformin, leading to an increase in this beneficial genus.[2] |

# Experimental Protocols Animal Model of Type 2 Diabetes

A T2D mouse model was established using C57BL/6J mice. The mice were fed a high-fat/high-sugar diet for a specified period to induce insulin resistance and hyperglycemia.

#### **Treatment Administration**



Mice were divided into several groups: a control group, a metformin (MF) group, an Astragalus compound oral solution (OS) group, and a combination (OM) group. The respective treatments were administered daily via oral gavage for 12 weeks.

#### Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the mice to clear a glucose load from the bloodstream.

- Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.
- Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail vein blood sample using a glucometer.
- Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
- Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

#### **Gut Microbiota Analysis**

- Fecal Sample Collection: Fresh fecal samples are collected from each mouse at the end of the treatment period and stored at -80°C.
- DNA Extraction: Bacterial DNA is extracted from the fecal samples using a commercial DNA isolation kit.
- 16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
- Bioinformatic Analysis: The sequencing data is processed to identify and quantify the
  different bacterial genera present in each sample. This allows for the comparison of gut
  microbiota composition and diversity between the different treatment groups.



### **Signaling Pathways and Logical Relationships**

The synergistic effects of the Astragalus-metformin combination are likely mediated through the modulation of key signaling pathways involved in glucose and lipid metabolism. Both metformin and saponins from Astragalus are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Furthermore, Total Astragalus Saponins (TAS) have been shown to modulate the hepatic PI3K/Akt/Gsk-3β pathway, which is crucial for insulin signaling.[4]



Click to download full resolution via product page

Caption: Synergistic activation of AMPK by Metformin and Astragalus Saponins.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating metabolic effects.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Metformin action in human hepatocytes: coactivation of atypical protein kinase C alters 5'-AMP-activated protein kinase effects on lipogenic and gluconeogenic enzyme expression -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragalus Polysaccharides and Metformin May Have Synergistic Effects on the Apoptosis and Ferroptosis of Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synergistic Effects of Astragalus-Metformin Combination in Metabolic Regulation: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1494965#synergistic-effects-of-agroastragaloside-i-with-metformin-in-metabolic-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com